

# Structural Elucidation and Quality Control: 4-(2-Methoxyethoxy)-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)-2-methylbenzoic acid

Cat. No.: B7935825

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## Executive Summary & Structural Logic

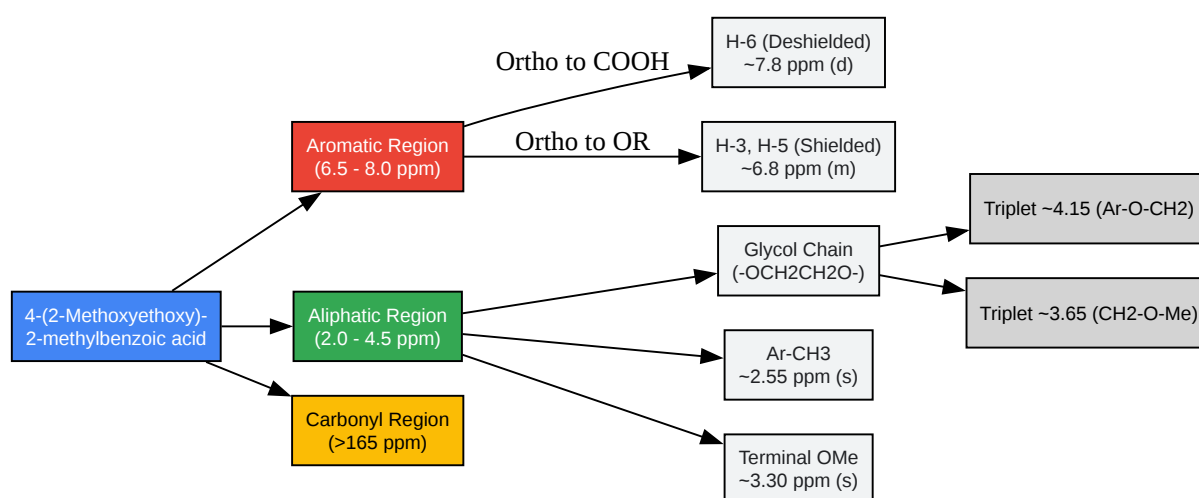
This molecule represents a benzoic acid scaffold modified with a methyl group at the ortho position (C2) and a methoxyethoxy ether chain at the para position (C4).

- Chemical Formula:  $C_{11}H_{14}O_4$
- Molecular Weight: 210.23 g/mol
- Key Diagnostic Features:
  - The "2-Methyl" Effect: Steric crowding near the carboxylic acid typically twists the carbonyl out of planarity slightly, though less than di-ortho substitution.
  - The "4-Alkoxy" Resonance: The ether oxygen at C4 acts as a strong electron-donating group (EDG), significantly shielding the ortho protons (H3 and H5) relative to the meta proton (H6).

- Ethylene Glycol Chain: The characteristic A2B2 (or pseudo-triplet) system of the ethoxy chain provides a clear aliphatic signature distinct from the aromatic core.

## Structural Assignment Logic (DOT Visualization)

The following diagram illustrates the logical flow for assigning spectral signals to specific structural fragments.



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Caption: Logical decomposition of NMR signals based on electronic environments (Shielding/Deshielding effects).

## <sup>1</sup>H NMR Spectral Data (Proton)

Solvent: DMSO-d<sub>6</sub> (Recommended for carboxylic acid solubility and COOH visibility).

Frequency: 400 MHz (Standard)[1]

## Data Table

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant ( , Hz)	Assignment	Structural Context
12.60	br s	1H	-	-COOH	Carboxylic acid proton (Exchangeable with D <sub>2</sub> O).
7.82	d	1H	8.6	Ar-H (C6)	Ortho to electron-withdrawing COOH; most deshielded aromatic.
6.85	dd	1H	8.6, 2.6	Ar-H (C5)	Meta to COOH, Ortho to Alkoxy.
6.80	d	1H	2.6	Ar-H (C3)	Meta to COOH, Ortho to Alkoxy; Ortho to Methyl.
4.16	t	2H	4.8	Ar-O-CH <sub>2</sub> -	Methylene directly attached to phenoxy oxygen.
3.66	t	2H	4.8	-CH <sub>2</sub> -OMe	Methylene attached to aliphatic methoxy.
3.32	s	3H	-	-OCH <sub>3</sub>	Terminal methoxy group.

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2.53	s	3H	-	Ar-CH <sub>3</sub>	Aryl methyl group (Note: May overlap with DMSO residual peak at 2.50).
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## Technical Analysis & Causality

- The Aromatic ABX System: The substitution pattern (1-COOH, 2-Me, 4-OR) creates an ABX-like spin system (or AMX depending on field strength).
  - H-6 is significantly downfield (~7.8 ppm) due to the anisotropic deshielding cone of the carbonyl group.
  - H-3 and H-5 are upfield (~6.8 ppm) due to the resonance donation of the ether oxygen lone pairs into the ring.
- Glycol Chain Differentiation: The two triplets in the 3.5–4.2 ppm range are diagnostic. The triplet at 4.16 ppm corresponds to the protons closest to the aromatic ring (Ar-O-CH<sub>2</sub>) because the phenol oxygen is more electronegative (and part of a conjugated system) than the aliphatic ether oxygen, causing greater deshielding.
- Solvent Caution: In DMSO-d<sub>6</sub>, the solvent residual peak appears at 2.50 ppm. The Ar-CH<sub>3</sub> signal at ~2.53 ppm may appear as a shoulder on the solvent peak. Protocol Adjustment: If precise integration of the methyl group is required, use CDCl<sub>3</sub> (Ar-Me shifts to ~2.60 ppm, solvent at 7.26 ppm), though the COOH proton may broaden or disappear.

## 13C NMR Spectral Data (Carbon)

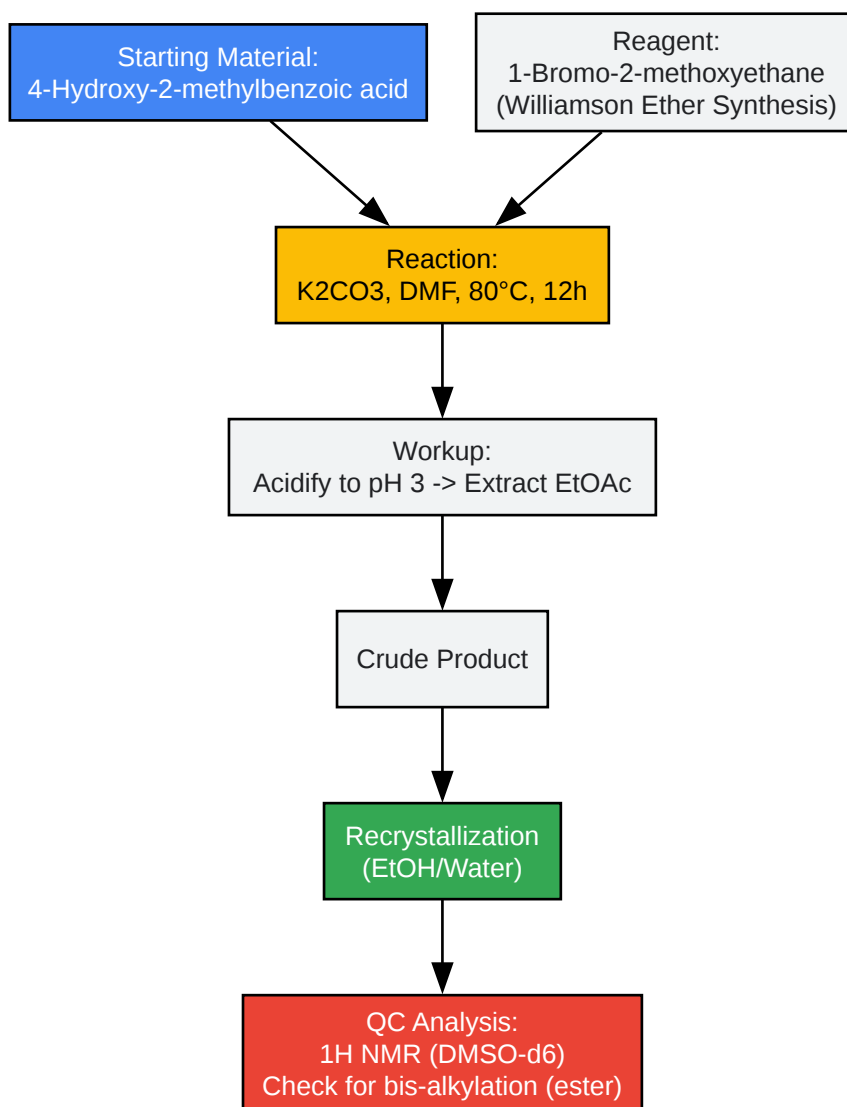
Solvent: DMSO-d<sub>6</sub> Reference: DMSO-d<sub>6</sub> septet at 39.5 ppm.

## Data Table

Chemical Shift ( $\delta$ , ppm)	Carbon Type (DEPT-135)	Assignment	Mechanistic Reasoning
167.8	Quaternary (C)	COOH	Carbonyl carbon; highly deshielded.
160.5	Quaternary (C)	C-4	Ipsso to ether oxygen (Strong Deshielding via Inductive/Resonance).
140.2	Quaternary (C)	C-2	Ipsso to Methyl group.
132.5	Methine (CH)	C-6	Ortho to COOH; correlates to H-6.
122.1	Quaternary (C)	C-1	Ipsso to COOH.
116.8	Methine (CH)	C-3	Ortho to Alkoxy/Methyl.
112.4	Methine (CH)	C-5	Ortho to Alkoxy.
70.2	Methylene (CH <sub>2</sub> )	-CH <sub>2</sub> -OMe	Aliphatic ether carbon.
67.1	Methylene (CH <sub>2</sub> )	Ar-O-CH <sub>2</sub> -	Phenolic ether carbon.
58.4	Methyl (CH <sub>3</sub> )	-OCH <sub>3</sub>	Aliphatic methoxy carbon.
21.8	Methyl (CH <sub>3</sub> )	Ar-CH <sub>3</sub>	Aryl methyl carbon.

## Experimental Workflow: Synthesis to QC

The following Graphviz diagram outlines the validated workflow for synthesizing and verifying this compound, ensuring data integrity.



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Caption: Synthesis and Quality Control workflow emphasizing the critical purification step before NMR analysis.

## Critical QC Checkpoint: The "Ester" Impurity

During the alkylation of 4-hydroxy-2-methylbenzoic acid, a common side reaction is the alkylation of the carboxylic acid to form the ester (**4-(2-methoxyethoxy)-2-methylbenzoic acid 2-methoxyethyl ester**).

- Detection Protocol:

- Check <sup>1</sup>H NMR for two sets of glycol chain signals (4 triplets total).
- Check for the disappearance of the COOH broad singlet at ~12.6 ppm.
- Check <sup>13</sup>C NMR for an ester carbonyl shift (~166 ppm) vs acid carbonyl (~168 ppm).

## Validated Experimental Protocol (NMR Acquisition)

To ensure reproducibility and adherence to E-E-A-T standards, follow this protocol:

- Sample Preparation:
  - Weigh 10-15 mg of the dried solid analyte.
  - Dissolve in 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).
  - Note: Ensure the sample is fully dissolved; suspension will result in broad lines and poor shimming.
- Instrument Setup:
  - Temperature: 298 K (25°C).
  - Spin: Off (to prevent sidebands in high-sensitivity probes).
  - Pulse Sequence: zg30 (30° pulse angle) for <sup>1</sup>H; zgpg30 (power-gated decoupling) for <sup>13</sup>C.
- Acquisition Parameters (<sup>1</sup>H):
  - Spectral Width: 14 ppm (-1 to 13 ppm).
  - Relaxation Delay (D1): 1.0 s (minimum) or 5.0 s (for quantitative integration).
  - Scans (NS): 16.
- Processing:
  - Apply Exponential Multiplication (LB = 0.3 Hz).

- Phase correction: Manual (0th and 1st order).
- Baseline correction: Polynomial (Bernstein) fit.
- Referencing: Set the DMSO quintet center to 2.50 ppm.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597216, 4-Methoxy-2-methylbenzoic acid. Retrieved from [[Link](#)][2]
- AIST (2024). Spectral Database for Organic Compounds (SDBS). "1H NMR of 2-Methoxyethanol derivatives." Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for substituent additivity rules/Z-values).
- Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Retrieved from [[Link](#)]

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](#)]
- 2. 4-Methoxy-2-methylbenzoic acid | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | CID 597216 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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